![molecular formula C23H24N4O4S B2836325 1-[6-({2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide CAS No. 1112430-76-8](/img/structure/B2836325.png)
1-[6-({2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key functional groups, including a pyridazin-3-yl ring, a propylpiperidine-4-carboxamide group, and a 2-fluoro-4-methylphenylamino group. The exact spatial arrangement of these groups would depend on the specific synthetic steps used to create the compound .Chemical Reactions Analysis
As for the chemical reactions involving this compound, it’s difficult to predict without more specific information. The reactivity of the compound would likely be influenced by the presence of the various functional groups and the overall molecular structure .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Anticancer Activity
Compounds with related structures have been evaluated for their potential as enzyme inhibitors and anticancer agents. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds, due to their excellent in vivo efficacy and favorable pharmacokinetic profiles, have been advanced into clinical trials, highlighting their significance in cancer therapy and the potential for related compounds to serve similar roles (Schroeder et al., 2009).
Antibacterial Applications
Derivatives of structurally related compounds have also been shown to possess antibacterial properties. Research has identified compounds with amino and hydroxy-substituted cyclic amino groups that demonstrated superior activity compared to standard treatments in certain cases, pointing to the potential of related compounds in combating bacterial infections (Egawa et al., 1984).
Herbicidal and Agricultural Applications
The inhibition of carotenoid synthesis by compounds such as fluridone and norflurazon suggests potential applications in agriculture as herbicides. These compounds cause the accumulation of colorless carotenoid precursors, disrupting plant growth and development, which could inform the use of related compounds in managing unwanted vegetation or studying plant physiology (Bartels & Watson, 1978).
Synthesis of Novel Compounds with Potential Biological Activities
Research into the water-mediated synthesis of related compounds has explored their potential in non-linear optical (NLO) properties and as anticancer agents through tubulin inhibition. This suggests that compounds with similar structures could be valuable in developing new materials with unique optical properties or as novel therapeutic agents (Jayarajan et al., 2019).
Antimicrobial and Antiviral Research
Novel derivatives of thienopyrimidine carboxamides have been synthesized with significant antimicrobial activity, highlighting the broad spectrum of biological applications for such compounds and suggesting potential antimicrobial or antiviral applications for "1-[6-({2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide" (Kolisnyk et al., 2015).
Mecanismo De Acción
The mechanism of action of this compound is not clear from the available information. It could potentially interact with various biological targets depending on its structure and properties.
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-5-27-22(29)21-20(17-12-16(31-4)9-10-18(17)26(21)2)25-23(27)32-13-19(28)24-14-7-6-8-15(11-14)30-3/h6-12H,5,13H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZREAQLTWNACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2836243.png)
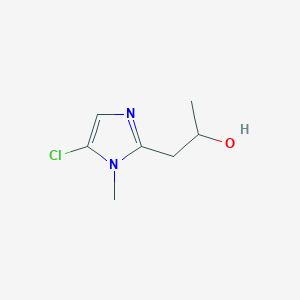
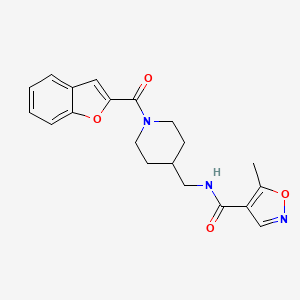
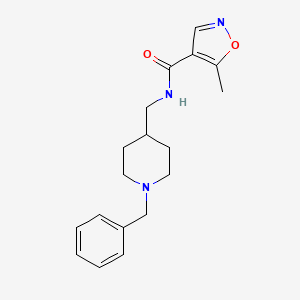
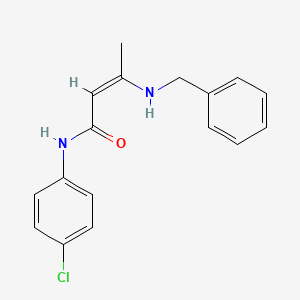
![N-[(3,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2836250.png)
![6-Methyl-5-(2-phenylethyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2836251.png)
![1-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2836252.png)
![[4-(3-Bromo-benzoyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2836253.png)
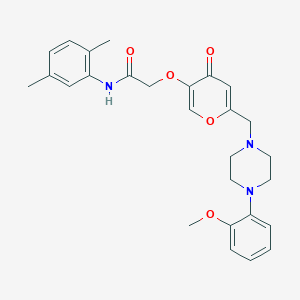
![(1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2836260.png)

![7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2836262.png)
![N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836263.png)
